molecular formula C24H19N3O B5377958 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5377958
M. Wt: 365.4 g/mol
InChI Key: FQJFVWJSNPSRFB-XSFVSMFZSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound with a unique structure that combines a benzimidazole moiety with a phenylprop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenylprop-2-enenitrile group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated analogs of the original compound.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the phenylprop-2-enenitrile group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole core with a phenylprop-2-enenitrile group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-17-5-4-6-19(13-17)16-28-21-11-9-18(10-12-21)14-20(15-25)24-26-22-7-2-3-8-23(22)27-24/h2-14H,16H2,1H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJFVWJSNPSRFB-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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